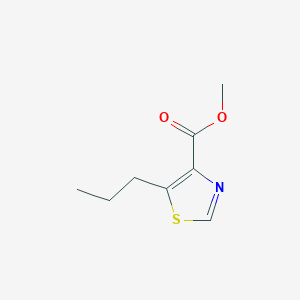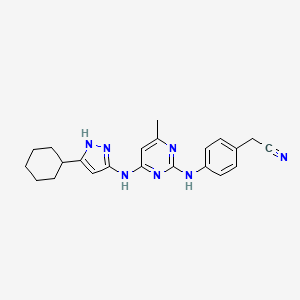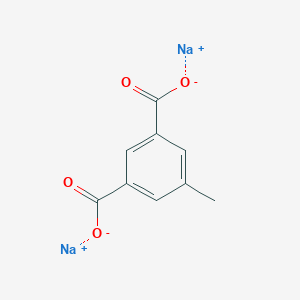
Disodium;5-methylbenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;5-methylbenzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. It is a disodium salt of 5-methylbenzene-1,3-dicarboxylic acid, also known as 5-methylisophthalic acid. This compound is characterized by the presence of two carboxylate groups (-COONa) attached to a benzene ring substituted with a methyl group (-CH3) at the 5-position. It is commonly used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-methylbenzene-1,3-dicarboxylate typically involves the neutralization of 5-methylisophthalic acid with sodium hydroxide. The reaction can be represented as follows:
5-methylisophthalic acid+2NaOH→this compound+2H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct esterification of 5-methylisophthalic acid with sodium methoxide, followed by hydrolysis to yield the disodium salt. This method allows for higher yields and purity of the final product.
化学反应分析
Types of Reactions
Disodium;5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives of the benzene ring.
科学研究应用
Disodium;5-methylbenzene-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers, resins, and coatings due to its thermal stability and mechanical properties.
作用机制
The mechanism of action of disodium;5-methylbenzene-1,3-dicarboxylate depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity. In biological systems, the compound may interact with cellular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways.
相似化合物的比较
Disodium;5-methylbenzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
Disodium;benzene-1,3-dicarboxylate: Lacks the methyl group, resulting in different chemical and physical properties.
Disodium;5-nitrobenzene-1,3-dicarboxylate: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
Disodium;5-cyanobenzene-1,3-dicarboxylate:
The presence of the methyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
disodium;5-methylbenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMABPBBGNPCT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Na2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
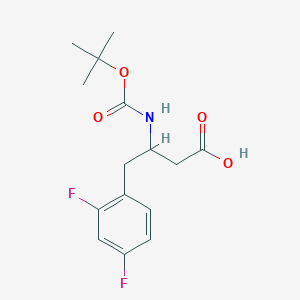
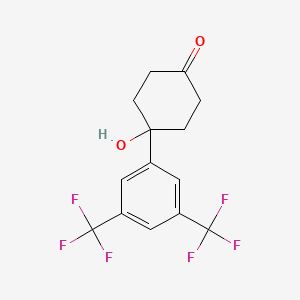
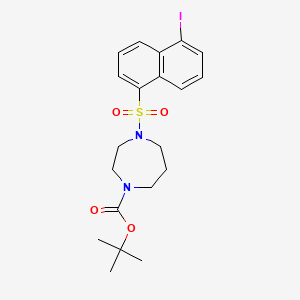
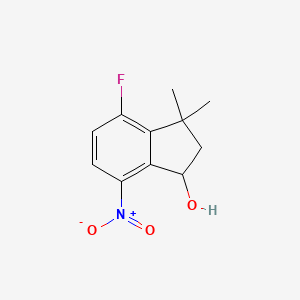


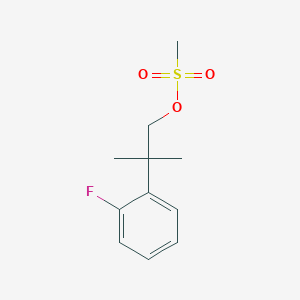
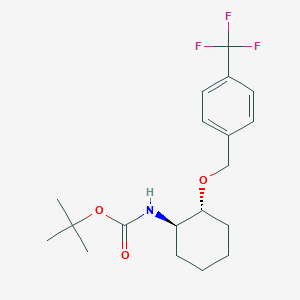
![3-Bromoimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B8030354.png)
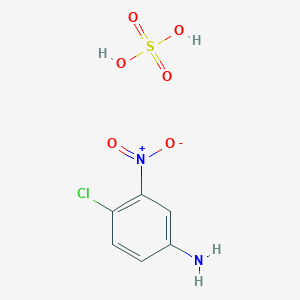
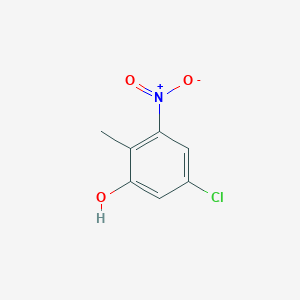
![7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8030390.png)
